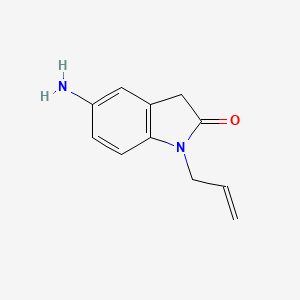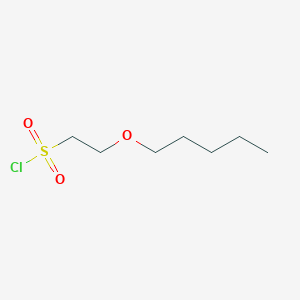
1-Allyl-5-aminoindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-5-aminoindolin-2-one is a compound belonging to the indolin-2-one family, which is known for its diverse biological and pharmacological activities. This compound features an indole core structure, which is a common motif in many natural products and pharmaceuticals. The presence of the allyl and amino groups in its structure potentially enhances its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-5-aminoindolin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 5-nitroindolin-2-one with allylamine under reducing conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation for the reduction of the nitro group and the use of protective groups to prevent side reactions .
Chemical Reactions Analysis
Types of Reactions
1-Allyl-5-aminoindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxoindolin-2-one derivatives.
Reduction: Reduction reactions can convert the compound into different amino derivatives.
Substitution: The amino and allyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases.
Major Products Formed
The major products formed from these reactions include various substituted indolin-2-one derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes.
Medicine: Research indicates potential anticancer and antimicrobial properties.
Mechanism of Action
The mechanism by which 1-Allyl-5-aminoindolin-2-one exerts its effects involves interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Allyl-5-nitroindolin-2-one: Similar structure but with a nitro group instead of an amino group.
1-Benzyl-5-aminoindolin-2-one: Similar structure but with a benzyl group instead of an allyl group.
5-Aminoindolin-2-one: Lacks the allyl group but retains the amino group.
Uniqueness
1-Allyl-5-aminoindolin-2-one is unique due to the presence of both the allyl and amino groups, which confer distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
5-amino-1-prop-2-enyl-3H-indol-2-one |
InChI |
InChI=1S/C11H12N2O/c1-2-5-13-10-4-3-9(12)6-8(10)7-11(13)14/h2-4,6H,1,5,7,12H2 |
InChI Key |
SJJGWGJSLWTDQY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)CC2=C1C=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-[4-[3,5-bis[4-[2-(3-tert-butyl-5-formyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-3-tert-butyl-2-hydroxybenzaldehyde](/img/structure/B13643958.png)
![2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)-3-methylbutanoic acid](/img/structure/B13643966.png)

![7-(4-Methylphenyl)sulfonyl-1,2,3a,4,5,6,8,8b-octahydropyrrolo[3,4-e][1,2]benzothiazole 3,3-dioxide](/img/structure/B13643982.png)
![1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13643989.png)








